![molecular formula C17H10ClNO4 B14619140 Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- CAS No. 59835-55-1](/img/structure/B14619140.png)
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- is a complex organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 5-(4-nitrophenyl)-2-furanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-chloro-: Similar structure but lacks the furan ring.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of a nitro group.
(3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone: Contains a methoxy group instead of a furan ring.
Uniqueness
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
59835-55-1 |
|---|---|
Molecular Formula |
C17H10ClNO4 |
Molecular Weight |
327.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-(4-nitrophenyl)furan-2-yl]methanone |
InChI |
InChI=1S/C17H10ClNO4/c18-13-5-1-12(2-6-13)17(20)16-10-9-15(23-16)11-3-7-14(8-4-11)19(21)22/h1-10H |
InChI Key |
DKOVXZWWMOEOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


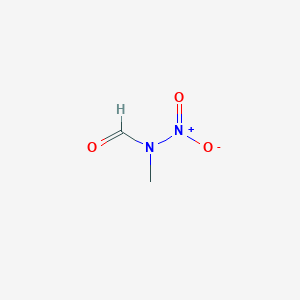
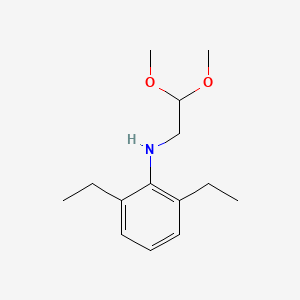

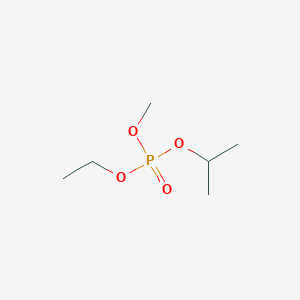
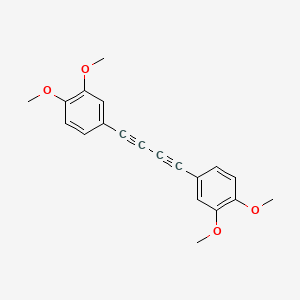
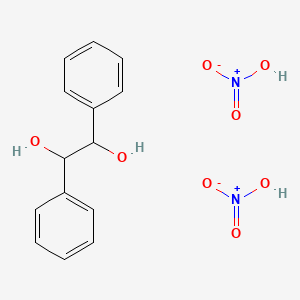
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
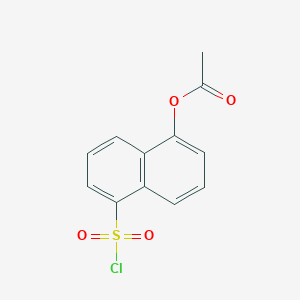
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
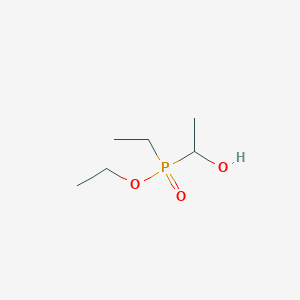
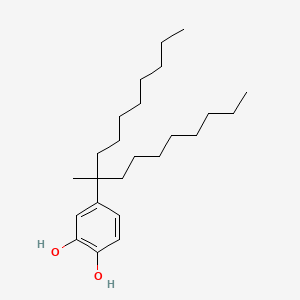

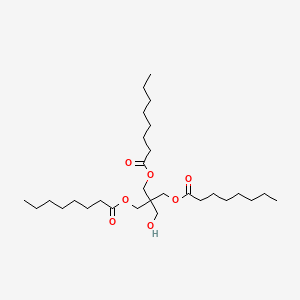
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
